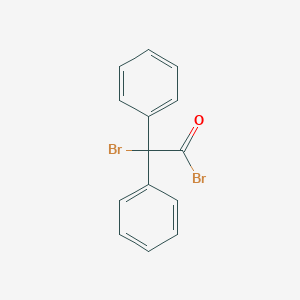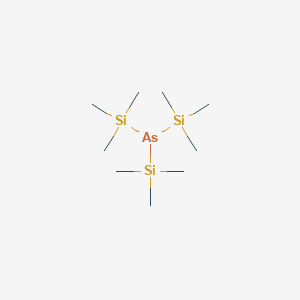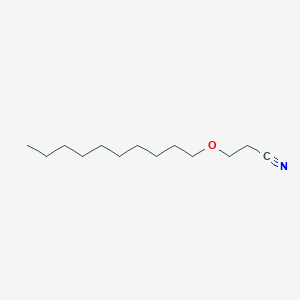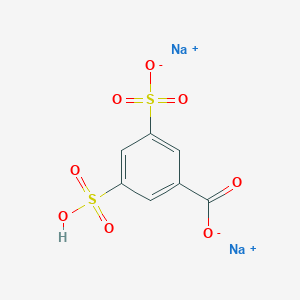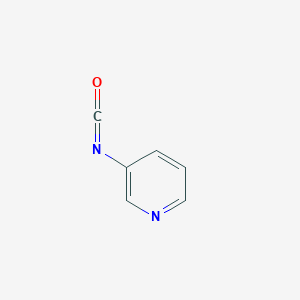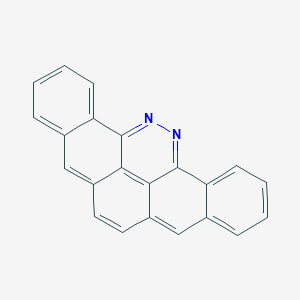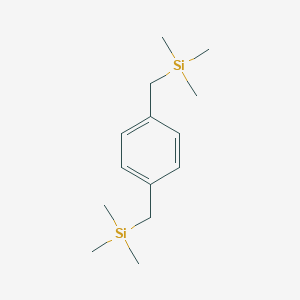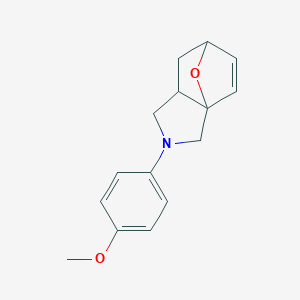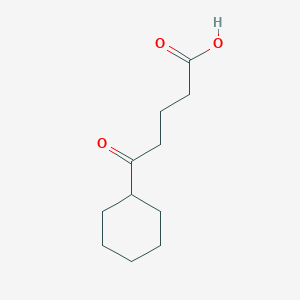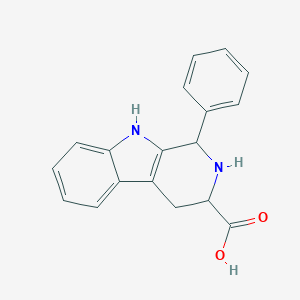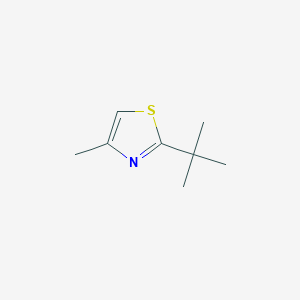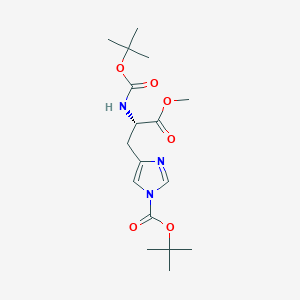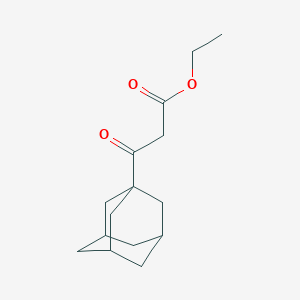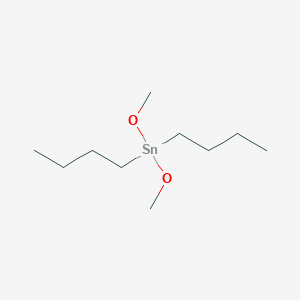
二丁基二甲氧基锡
概览
描述
Dibutyldimethoxytin is a chemical compound that is part of the organotin family, which are organometallic compounds containing tin with direct carbon bonds. Organotin compounds like dibutyldimethoxytin are of interest due to their wide range of applications, including their use as catalysts, in the synthesis of various chemical products, and for their potential biological activities, such as antitumor properties .
Synthesis Analysis
The synthesis of dibutyldimethoxytin and related organotin complexes typically involves the reaction of dibutyltin oxide with various carboxylic acids or other organic compounds. For instance, dibutyltin(IV) bis(heteroaromatic carboxylate) complexes are synthesized by reacting dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . Similarly, dibutyltin oxide reacts with 5-fluorouracil derivatives to form complexes with potential antitumor activity . The reaction of dibutyltin oxide with methanol under CO2 pressure is also relevant for the catalytic synthesis of dimethyl carbonate .
Molecular Structure Analysis
The molecular structure of dibutyldimethoxytin complexes has been elucidated using various techniques, including X-ray crystallography. These complexes often exhibit interesting geometries, such as six-coordinate skew-trapezoidal bipyramidal or distorted trigonal bipyramidal structures . The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) is a weakly bridged dimer with weak Sn···O interactions between molecules . The structure of dibutyltin 3,4-dimethoxybenzotate compound shows a distorted trigonal bipyramidal geometry with a dimer structure shaped by an Sn2O2 planar four-membered ring .
Chemical Reactions Analysis
Dibutyldimethoxytin and its derivatives participate in various chemical reactions. For example, the reaction of dibutyltin oxide with methanol under CO2 pressure leads to the formation of a tetrabutyl(dimethoxy)stannoxane dimer, which exhibits catalytic activity in the synthesis of dimethyl carbonate . The synthesis of dialkyl carbonates from alkyl carbamates is catalyzed by dibutyldimethoxytin, indicating its role as a catalyst in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutyldimethoxytin complexes are characterized using a range of spectroscopic techniques, including IR, NMR (1H, 13C, 119Sn), and mass spectroscopy . These complexes often display high in vitro antitumor activity against various human tumor cell lines, which is attributed to their ability to induce cell death without cytolysis . Additionally, some dibutyldimethoxytin complexes have been found to possess antimicrobial activities against a range of bacterial strains .
科研应用
合成二烷基碳酸酯的催化剂:二丁基二甲氧基锡已被研究作为合成对称二烷基碳酸酯的催化剂,通过烷基氨基甲酸酯和相应醇的反应。它在这个过程中表现出良好的催化活性,表明其在化学合成应用中的潜力(Suciu et al., 1998)。
在药物发现中的作用:虽然与二丁基二甲氧基锡没有直接关联,但药物发现领域的研究,包括化学品在药物开发中的作用,为理解这类化合物在药物开发过程中可能如何被利用提供了背景(Drews, 2000)。
对激素刺激的胞外分泌的潜在影响:研究已经探讨了二丁酰衍生物(与二丁基二甲氧基锡在结构上相似)对生物系统中激素刺激的胞外分泌的影响,例如蟾蜍尿囊。这表明在研究细胞机制和药物作用方面可能有应用(Masur, Holtzman, & Walter, 1972)。
对药代动力学性质的影响:在临床药代动力学领域,了解类似二丁基二甲氧基锡这类化合物对药物代谢和分布的影响可能对治疗药物监测和处方至关重要(Whiting et al., 1984)。
对肝脏过氧化物酶体和生殖健康的影响:对二丁基邻苯二甲酸酯等类似化合物的研究显示其对肝脏过氧化物酶体、生殖和动物模型发育的影响。这表明二丁基二甲氧基锡在毒理学和环境健康领域可能有研究的潜在领域(Ortiz-Zarragoitia, Trant, & Cajaraville, 2006)。
Safety And Hazards
Dibutyldimethoxytin is classified as Acute Tox. 3 for oral, dermal, and inhalation routes, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The safety data sheet recommends using personal protective equipment such as dust masks, eyeshields, and gloves when handling this substance .
性质
IUPAC Name |
dibutyl(dimethoxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061441 | |
| Record name | Stannane, dibutyldimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dibutyltin dimethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibutyldimethoxytin | |
CAS RN |
1067-55-6 | |
| Record name | Dibutyltin dimethoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyldimethoxytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyldimethoxytin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyldimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, dibutyldimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldimethoxystannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLDIMETHOXYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

